Haegtftsdvssyle
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Overview
Description
HAEGTFTSDVSSYLE is a polypeptide with the sequence His-Ala-Glu-Gly-Thr-Phe-Thr-Ser-Asp-Val-Ser-Ser-Tyr-Leu-Glu. It is a glucagon-like peptide-1 (GLP-1) analog, which means it mimics the action of GLP-1, a hormone involved in glucose metabolism. This compound is of significant interest in the field of medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of diabetes and obesity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of HAEGTFTSDVSSYLE involves solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process begins with the attachment of the C-terminal amino acid to a solid resin. Subsequent amino acids are added one by one in a stepwise manner, using protected amino acid derivatives to prevent unwanted side reactions. The peptide chain is elongated through repeated cycles of deprotection and coupling reactions. Finally, the peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are employed to streamline the process, and large-scale purification techniques such as preparative HPLC are used to obtain the desired product with high purity. The production process is optimized to ensure consistency and efficiency, meeting the stringent requirements of pharmaceutical manufacturing .
Chemical Reactions Analysis
Types of Reactions
HAEGTFTSDVSSYLE can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized to form disulfide bonds between cysteine residues, if present.
Reduction: Disulfide bonds can be reduced to free thiol groups.
Substitution: Amino acid residues within the peptide can be substituted with other amino acids to modify its properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Amino acid substitution is typically achieved through site-directed mutagenesis during peptide synthesis.
Major Products Formed
The major products formed from these reactions include modified peptides with altered structural and functional properties. For example, oxidation can lead to the formation of disulfide-linked dimers, while reduction can yield peptides with free thiol groups .
Scientific Research Applications
HAEGTFTSDVSSYLE has a wide range of scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in glucose metabolism and insulin secretion.
Medicine: Explored as a potential therapeutic agent for diabetes and obesity due to its GLP-1 mimetic properties.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools
Mechanism of Action
HAEGTFTSDVSSYLE exerts its effects by binding to the GLP-1 receptor, a G protein-coupled receptor (GPCR) found on the surface of pancreatic beta cells. Upon binding, it activates the receptor, leading to an increase in cyclic adenosine monophosphate (cAMP) levels. This activation triggers a cascade of intracellular signaling events that result in enhanced insulin secretion, reduced glucagon release, and delayed gastric emptying. These effects collectively contribute to improved glucose homeostasis .
Comparison with Similar Compounds
Similar Compounds
Exenatide: Another GLP-1 analog with a similar mechanism of action but different amino acid sequence.
Liraglutide: A longer-acting GLP-1 analog with additional modifications to enhance its stability and duration of action.
Uniqueness
HAEGTFTSDVSSYLE is unique due to its specific amino acid sequence, which confers distinct pharmacokinetic and pharmacodynamic properties. Compared to other GLP-1 analogs, it may offer advantages in terms of potency, stability, and receptor binding affinity .
Biological Activity
Haegtftsdvssyle is a synthetic peptide that has garnered attention in the field of biochemistry and pharmacology due to its potential biological activities. This article delves into its biological activity, focusing on its interactions, efficacy, and potential therapeutic applications.
The compound this compound exhibits biological activity primarily through its interaction with glucagon-like peptide-1 (GLP-1) receptors. GLP-1 is a hormone involved in glucose metabolism and has been implicated in the regulation of insulin secretion. Research indicates that modifications to the peptide structure can enhance its binding affinity to the GLP-1 receptor, thereby increasing its pharmacological efficacy.
Binding Affinity
A study reported that this compound derivatives showed varying binding affinities to GLP-1 receptors. For instance, one derivative demonstrated a binding constant of 17.65±1.76nM, indicating a strong interaction with the receptor compared to the wild-type GLP-1 . The following table summarizes the binding affinities of various derivatives:
Compound | Binding Affinity (nM) |
---|---|
This compound | 24.34 ± 1.96 |
Derivative 1 | 17.65 ± 1.76 |
Wild-type GLP-1 | Reference Value |
Enzymatic Stability
The stability of this compound against enzymatic degradation is crucial for its therapeutic potential. Studies have shown that this peptide has a significantly longer half-life than native GLP-1, which is rapidly degraded by dipeptidyl peptidase IV (DPP-IV). The half-life of GLP-1 is approximately five minutes; however, modifications to this compound can extend this duration, making it a more viable candidate for therapeutic use .
Therapeutic Applications
Diabetes Management : One notable application of this compound is in the management of type 2 diabetes. Its ability to enhance insulin secretion and inhibit glucagon release positions it as a promising agent for glycemic control. Clinical trials have demonstrated that patients receiving treatment with modified GLP-1 analogs experience significant improvements in blood glucose levels compared to those on standard treatments.
Weight Management : Another area of interest is its potential role in weight management. By promoting satiety and reducing appetite, this compound may aid in weight loss efforts among individuals with obesity or metabolic syndrome.
Research Findings
Recent research highlighted the importance of structural modifications in enhancing the biological activity of peptide therapeutics. A comparative analysis showed that certain amino acid substitutions in this compound not only improved receptor binding but also increased resistance to enzymatic degradation .
Properties
Molecular Formula |
C71H103N17O28 |
---|---|
Molecular Weight |
1642.7 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-4-yl)propanoyl]amino]propanoyl]amino]-4-carboxybutanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C71H103N17O28/c1-32(2)21-44(61(105)78-43(71(115)116)18-20-53(98)99)79-62(106)45(23-38-13-15-40(94)16-14-38)80-65(109)48(28-89)83-67(111)50(30-91)84-68(112)55(33(3)4)87-64(108)47(25-54(100)101)81-66(110)49(29-90)85-70(114)57(36(7)93)88-63(107)46(22-37-11-9-8-10-12-37)82-69(113)56(35(6)92)86-51(95)27-74-60(104)42(17-19-52(96)97)77-58(102)34(5)76-59(103)41(72)24-39-26-73-31-75-39/h8-16,26,31-36,41-50,55-57,89-94H,17-25,27-30,72H2,1-7H3,(H,73,75)(H,74,104)(H,76,103)(H,77,102)(H,78,105)(H,79,106)(H,80,109)(H,81,110)(H,82,113)(H,83,111)(H,84,112)(H,85,114)(H,86,95)(H,87,108)(H,88,107)(H,96,97)(H,98,99)(H,100,101)(H,115,116)/t34-,35+,36+,41-,42-,43-,44-,45-,46-,47-,48-,49-,50-,55-,56-,57-/m0/s1 |
InChI Key |
IBFPRDPLWIXHBL-JSWOWQQASA-N |
SMILES |
CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CC3=CNC=N3)N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)CNC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC3=CNC=N3)N)O |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CC3=CNC=N3)N |
sequence |
One Letter Code: HAEGTFTSDVSSYLE |
Origin of Product |
United States |
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